

Cross-reactivity studies of 5-Methylpyridazin-3-amine derivatives

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Compound of Interest

Compound Name: **5-Methylpyridazin-3-amine**

Cat. No.: **B115811**

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A comparative analysis of the cross-reactivity of **5-Methylpyridazin-3-amine** derivatives is crucial for their development as selective kinase inhibitors. Understanding the off-target effects of these compounds is paramount in drug discovery to mitigate potential toxicity and to identify opportunities for therapeutic polypharmacology. This guide provides a comprehensive overview of the selectivity profile of a representative **5-Methylpyridazin-3-amine** derivative, comparing it with established kinase inhibitors.

Quantitative Kinase Inhibition Profile

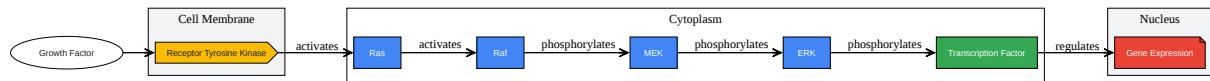
The inhibitory activity of a hypothetical **5-Methylpyridazin-3-amine** derivative, herein referred to as "Compound A," was assessed against a panel of kinases. The half-maximal inhibitory concentrations (IC₅₀) are compared with two well-characterized kinase inhibitors: a highly selective inhibitor and a broad-spectrum inhibitor. This comparison helps to contextualize the selectivity of Compound A.

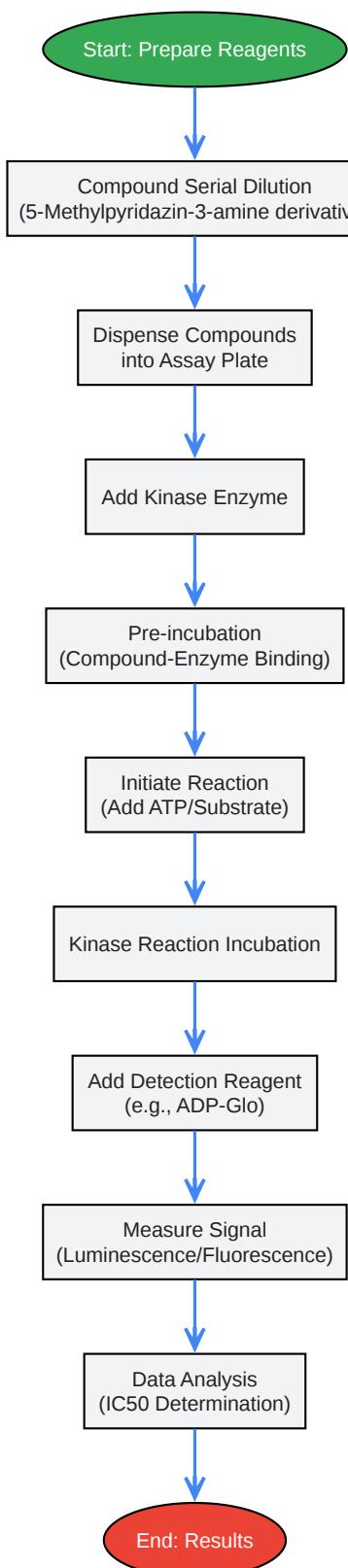
Kinase Target	Compound A (IC50, nM)	Comparator 1 (Selective, IC50, nM)	Comparator 2 (Broad-Spectrum, IC50, nM)
Primary Target Family			
Kinase A	10	5	15
Kinase B	25	8	20
Secondary Target			
Family 1			
Kinase C	150	>10,000	50
Kinase D	300	>10,000	75
Secondary Target			
Family 2			
Kinase E	800	5,000	100
Kinase F	>1,000	>10,000	120
Off-Target Family 1			
Kinase G	>5,000	>10,000	250
Kinase H	>10,000	>10,000	300
Off-Target Family 2			
Kinase I	>10,000	>10,000	500
Kinase J	>10,000	>10,000	600

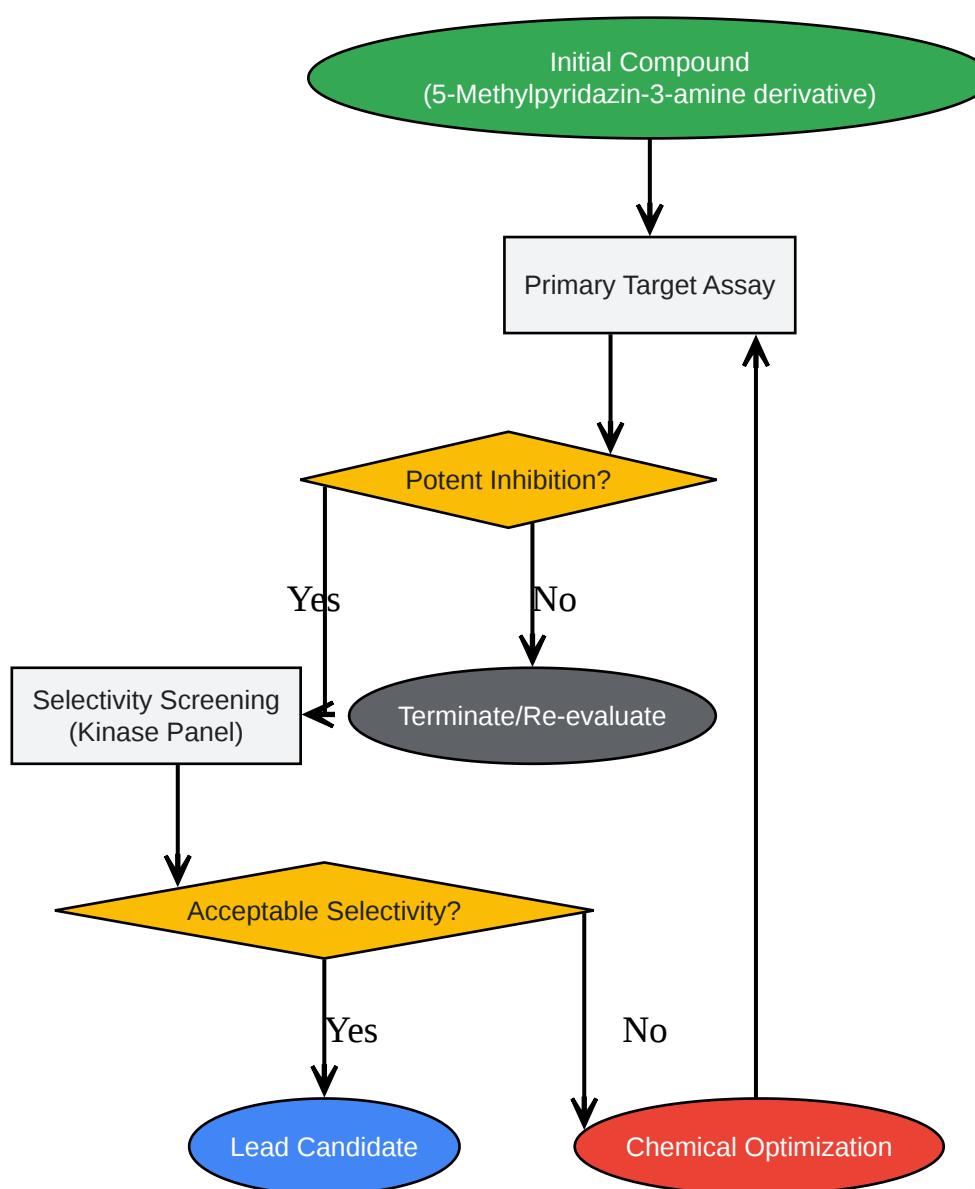
Note: The data for "Compound A" is representative and based on the expected activity of **5-Methylpyridazin-3-amine** derivatives as kinase inhibitors.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical workflow for assessing kinase inhibition.





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